4,4-Difluorocycloheptane-1-carboxylic acid
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Overview
Description
4,4-Difluorocycloheptane-1-carboxylic acid is an organic compound characterized by a seven-membered cycloheptane ring with two fluorine atoms attached to the fourth carbon and a carboxylic acid group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocycloheptane-1-carboxylic acid typically involves the fluorination of cycloheptane derivatives. One common method is the direct fluorination of cycloheptane-1-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocycloheptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4,4-Difluorocycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Difluorocycloheptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexane-1-carboxylic acid: A six-membered ring analog with similar fluorination and carboxylic acid group.
4,4-Difluorocyclopentane-1-carboxylic acid: A five-membered ring analog with similar structural features.
Uniqueness
4,4-Difluorocycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs
Properties
IUPAC Name |
4,4-difluorocycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)4-1-2-6(3-5-8)7(11)12/h6H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHFMPOQHGQMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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